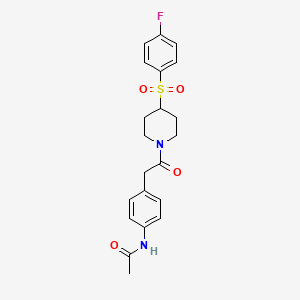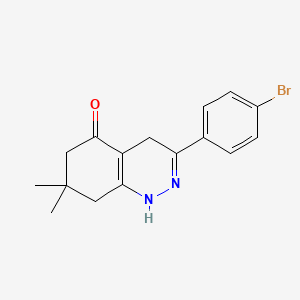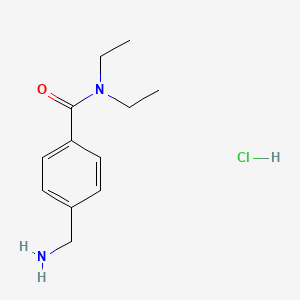
N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also has a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring, a common feature in many bioactive molecules . The sulfonyl and fluorophenyl groups could potentially influence the compound’s shape and electronic distribution .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperidine ring might undergo reactions like alkylation or acylation. The sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could increase its polarity and influence its solubility .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential antimicrobial activity . The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer activity . In particular, it has shown effectiveness against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs.
Immune Response Modulation
Another interesting application of this compound is in the modulation of the immune response to tumors . The compound has been found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction . This suggests that it could be used to enhance the body’s natural immune response to cancer.
Macrophage Activation
The compound has been found to enhance macrophage inhibitory effects on the growth of tumor cells in vitro . This “activated” state of the macrophages was detectable in peritoneal exudates of treated mice 4 to 12 days after receiving a single oral dose of the compound . This suggests that it could be used to boost the body’s natural defenses against cancer.
Restoration of Alloreactivity
The compound has been found to restore the alloreactivity of lymphocytes from immunodepressed mice bearing the Lieberman plasma cell tumor . This suggests that it could be used to restore the immune response in immunocompromised individuals.
Production of Interleukins
Macrophages and lymphocytes from treated mice released significantly more IL-1 and IL-2-like factors in culture than did the control counterparts . This suggests that the compound could be used to stimulate the production of these important immune system molecules.
Mecanismo De Acción
Target of Action
Similar compounds have been studied and found to have antimicrobial activity and anti-inflammatory properties .
Mode of Action
Similar compounds have been shown to inhibit key functional proteins in bacterial cell division and demonstrate COX-1 and COX-2 inhibition .
Biochemical Pathways
Similar compounds have been shown to affect the bacterial cell division process and the cyclooxygenase pathway .
Result of Action
Similar compounds have been shown to have antimicrobial activity and anti-inflammatory properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-15(25)23-18-6-2-16(3-7-18)14-21(26)24-12-10-20(11-13-24)29(27,28)19-8-4-17(22)5-9-19/h2-9,20H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZDIVKDUBDZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2914777.png)


![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)
![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)
![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)
